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N-Butyl-N-(phenylsulfonyl)benzenesulfonamide

Polymer additives Thermal stability Plasticizer volatility

In high-temperature polyamide applications, traditional mono-sulfonamide plasticizers like BBSA degrade, causing premature embrittlement. N-Butyl-N-(phenylsulfonyl)benzenesulfonamide resolves this with a non-labile bis-sulfonamide structure. - **Thermal Endurance:** 76% lower volatility vs. BBSA at 150°C; retains flexibility after 3000-hour thermal aging. - **Loading Efficiency:** Achieves target flexibility with 33% less additive, cutting plasticizer consumption by 330 kg per 10,000 kg batch. - **Supply Integrity:** Consistent quality with complete documentation for procurement workflows.

Molecular Formula C16H19NO4S2
Molecular Weight 353.5 g/mol
CAS No. 54563-71-2
Cat. No. B11997253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(phenylsulfonyl)benzenesulfonamide
CAS54563-71-2
Molecular FormulaC16H19NO4S2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
InChIKeyMISGONGZKDJPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide: High-Stability Plasticizer


N-Butyl-N-(phenylsulfonyl)benzenesulfonamide (CAS 54563-71-2) is a tertiary bis(benzenesulfonamide) plasticizer characterized by two benzenesulfonyl groups attached to a butyl-substituted nitrogen. This structure imparts markedly lower volatility and higher thermal decomposition temperatures compared to mono-sulfonamide analogs such as N-butylbenzenesulfonamide (BBSA) [1]. The compound is utilized primarily in polyamide and thermoplastic polyurethane formulations where low extractability and sustained flexibility at elevated service temperatures are required [1].

Polyamide & TPU compounding
High-temperature processing stability
Low volatility & extractability requirements

Why Mono-Sulfonamide Substitution Fails


While mono-sulfonamide plasticizers like N-butylbenzenesulfonamide (BBSA) are widely used, they exhibit significantly higher volatility and lower thermal stability due to the presence of an NH proton that facilitates hydrogen-bonding-driven degradation pathways [1]. The bis(sulfonamide) structure of N-butyl-N-(phenylsulfonyl)benzenesulfonamide eliminates this labile proton, resulting in quantifiably superior retention of plasticizing efficiency under thermal aging and reduced migration in humid environments [1]. Direct substitution without accounting for these differences leads to premature embrittlement and surface exudation in high-temperature polyamide applications [1].

Bis(sulfonamide) Attribute
Substitution Risk (vs BBSA)
Eliminates labile NH proton
Mono-sulfonamide NH promotes thermal degradation & volatility
Markedly lower volatility & extractability
Higher migration may cause premature embrittlement & exudation

Performance Benchmarks vs. Conventional Plasticizers


Thermal Decomposition Advantage Over BBSA

In thermogravimetric analysis (TGA) under nitrogen at 10°C/min, N-butyl-N-(phenylsulfonyl)benzenesulfonamide exhibits a 5% weight loss temperature (Td,5%) of 315°C, whereas the mono-sulfonamide analog N-butylbenzenesulfonamide (BBSA) decomposes at 275°C [1]. This represents a 40°C higher onset of decomposition for the bis(sulfonamide) compound [1].

Thermal decomposition
Head-to-head
315 °C vs 275 °C (+40 °C)
Supports higher-temperature compounding without degradation
TGA, N₂, 10 °C/min
Polymer additives Thermal stability Plasticizer volatility TGA

Volatility Reduction vs. BBSA

After 24 hours at 150°C in a forced-air oven, N-butyl-N-(phenylsulfonyl)benzenesulfonamide shows a weight loss of 0.5 wt%, while N-butylbenzenesulfonamide (BBSA) loses 2.1 wt% under identical conditions [1]. The bis(sulfonamide) therefore exhibits a 76% reduction in volatility relative to the mono-sulfonamide analog [1].

Volatility (24 h, 150 °C)
Head-to-head
0.5 % vs 2.1 % (76 % reduction)
Lower plasticizer loss during prolonged high-temperature service
Forced-air oven, neat plasticizer
Plasticizer migration Volatility Thermal aging Polyamide 6

Water Extractability Advantage Over BBSA

When immersed in deionized water at 80°C for 7 days, N-butyl-N-(phenylsulfonyl)benzenesulfonamide exhibits an extractable fraction of 0.02 wt%, whereas N-butylbenzenesulfonamide (BBSA) shows 0.15 wt% under identical conditions [1]. This represents an 87% reduction in water extractability for the bis(sulfonamide) compound [1].

Water extractability
Head-to-head
0.02 % vs 0.15 % (87 % reduction)
Reduced migration in humid environments
DI water, 80 °C, 7 days
Leaching resistance Extractability Hydrolytic stability Food contact applications

Tg Depression Efficiency vs. Dibutyl Phthalate

At 10 phr loading in polyamide 6, N-butyl-N-(phenylsulfonyl)benzenesulfonamide depresses the glass transition temperature (Tg) by 12°C (from 55°C to 43°C), while the conventional phthalate plasticizer dibutyl phthalate (DBP) at the same loading depresses Tg by only 8°C (from 55°C to 47°C) [1]. The bis(sulfonamide) thus provides 50% greater Tg depression per unit mass compared to DBP [1].

Tg depression (PA6, 10 phr)
Head-to-head
−12 °C vs −8 °C (50 % greater ΔTg)
Greater flexibility with lower additive loading
DSC, second heating, 20 °C/min
Plasticizing efficiency DSC Polyamide modification Tg depression

Optimal Application Scenarios


Automotive Under-Hood Polyamide Components

Given its 315°C thermal decomposition temperature and 0.5% volatility at 150°C, this bis(sulfonamide) is ideal for plasticizing polyamide 6 and 66 in engine air intake manifolds, radiator end tanks, and electrical connectors where continuous service temperatures reach 120-150°C [1]. The 76% lower volatility versus BBSA ensures retention of flexibility after 3000-hour thermal aging, preventing brittle failure [1].

Potable Water and Food Packaging Films

With water extractability of only 0.02% at 80°C (87% lower than BBSA), the compound is suitable for polyamide-based multi-layer films used in food pouches and water filter housings [1]. Regulatory submissions for NSF/ANSI 61 or EU 10/2011 can leverage the quantitative extractability data to demonstrate low migration risk [1].

Cost-Efficient Plasticizer Formulation

The 50% greater Tg depression per phr compared to dibutyl phthalate allows formulators to achieve target flexibility (e.g., Shore D hardness or flexural modulus) with 33% less additive loading [1]. For a production run of 10,000 kg of polyamide compound, switching from DBP to this bis(sulfonamide) at 6.7 phr instead of 10 phr reduces plasticizer consumption by 330 kg per batch while maintaining equivalent low-temperature impact resistance [1].

Application
Selection Property
Validation Focus
Automotive under-hood polyamide components
High thermal stability & low volatility
Flexibility retention after thermal aging
Food & water-contact film applications
Very low water extractability
Migration risk assessment (NSF/ANSI 61, EU 10/2011 context)
Reduced-loading polyamide compounding
Higher Tg depression per unit loading
Achieving target flexibility with lower additive content
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